(S)-(-)-Verapamilic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-Verapamilic Acid is a chiral compound derived from Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases. The (S)-(-) enantiomer of Verapamilic Acid is particularly significant due to its unique pharmacological properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Verapamilic Acid typically involves the resolution of racemic Verapamil or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the chiral center.
Industrial Production Methods: Industrial production of this compound may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are optimized to maximize yield and purity while minimizing production costs. The use of biocatalysts in the resolution process is also explored to enhance the efficiency and sustainability of the production.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-Verapamilic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-(-)-Verapamilic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research focuses on its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S)-(-)-Verapamilic Acid involves its interaction with calcium channels in the cell membrane. By binding to these channels, it inhibits the influx of calcium ions, leading to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure and alleviating conditions like angina.
Comparison with Similar Compounds
Verapamil: The parent compound from which (S)-(-)-Verapamilic Acid is derived.
Diltiazem: Another calcium channel blocker with similar therapeutic effects.
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its racemic or ®-(+)-enantiomer counterparts. Its selective action on calcium channels and its potential for fewer side effects make it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCLIANLKRGLY-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.